Dodecylethyldimethylammonium bromide

Catalog No.
S783922
CAS No.
68207-00-1
M.F
C16H36BrN
M. Wt
322.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecylethyldimethylammonium bromide

CAS Number

68207-00-1

Product Name

Dodecylethyldimethylammonium bromide

IUPAC Name

dodecyl-ethyl-dimethylazanium;bromide

Molecular Formula

C16H36BrN

Molecular Weight

322.37 g/mol

InChI

InChI=1S/C16H36N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17(3,4)6-2;/h5-16H2,1-4H3;1H/q+1;/p-1

InChI Key

FFGSPQDSOUPWGY-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+](C)(C)CC.[Br-]

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC.[Br-]

Synthesis of Monodisperse Gold Nanorods

C12EDMAB acts as a growth-directing surfactant in the synthesis of monodisperse gold nanorods. These nanorods possess unique optical and electronic properties, making them desirable for various applications, including photothermal therapy and biosensing. Studies have shown that C12EDMAB plays a crucial role in controlling the aspect ratio and size distribution of the nanorods during the synthesis process. [Source: "Shape-Controlled Synthesis of Gold Nanorods and Nanoribbons using a Seed-Mediated Growth Method"()]

Synthesis of Core-Shell Particles

C12EDMAB serves as a surfactant in the synthesis of core-shell particles via emulsion polymerization. These particles consist of a core material encapsulated by a shell, offering unique properties for applications in drug delivery, catalysis, and separation technologies. C12EDMAB stabilizes the emulsion droplets during the polymerization process, influencing the size and morphology of the resulting core-shell particles. [Source: "Synthesis of Poly(methyl methacrylate)-Poly(N-isopropylacrylamide) Core-Shell Particles via Emulsion Polymerization using Dodecylethyldimethylammonium Bromide as a Surfactant"()]

Dodecylethyldimethylammonium bromide is a quaternary ammonium compound characterized by its molecular formula C16H36BrNC_{16}H_{36}BrN and a molecular weight of approximately 322.37 g/mol. This compound functions primarily as a cationic surfactant, exhibiting properties that allow it to interact effectively with various surfaces and materials. It is recognized for its role as a growth-directing surfactant in the synthesis of monodisperse gold nanoparticles and is utilized in various applications due to its surfactant properties, including fabric softening and antistatic functions .

Typical of cationic surfactants. These include:

  • Hydrolysis: It can undergo hydrolysis in the presence of water, leading to the formation of dodecyl ethyl dimethylamine and bromide ions.
  • Interaction with Anionic Surfactants: Dodecylethyldimethylammonium bromide can form complexes with anionic surfactants, which may lead to precipitation or changes in surface tension properties.
  • Reactions with Acids and Bases: The compound can react with strong acids or bases, potentially altering its surfactant properties and efficacy .

The synthesis of dodecylethyldimethylammonium bromide typically involves the following methods:

  • Quaternization Reaction: This method involves reacting dodecylamine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction leads to the formation of the quaternary ammonium compound.
    Dodecylamine+Ethyl BromideDodecylethyldimethylammonium Bromide\text{Dodecylamine}+\text{Ethyl Bromide}\rightarrow \text{Dodecylethyldimethylammonium Bromide}
  • Direct Alkylation: Another approach includes direct alkylation of dimethylamine with dodecyl bromide under controlled conditions, often using solvents like acetone or ethanol to facilitate the reaction .

Dodecylethyldimethylammonium bromide finds diverse applications across various fields:

  • Surfactant: Used in personal care products as a conditioning agent and emulsifier.
  • Antimicrobial Agent: Employed in disinfectants and antiseptics due to its ability to kill bacteria and fungi.
  • Fabric Softener: Utilized in laundry formulations for its softening properties.
  • Nanoparticle Synthesis: Acts as a growth-directing agent in the synthesis of nanoparticles, particularly gold .

Dodecylethyldimethylammonium bromide shares similarities with other quaternary ammonium compounds but possesses unique characteristics that distinguish it from them. Below are some similar compounds along with a comparison:

Compound NameMolecular FormulaUnique Features
Dodecyltrimethylammonium bromideC15H34BrNMore hydrophobic; often used in hair conditioners
Cetyltrimethylammonium bromideC19H42BrNLonger carbon chain; used primarily as a surfactant
Benzalkonium chlorideC22H38ClNContains aromatic ring; used as a disinfectant
Tetradecyltrimethylammonium bromideC17H38BrNIntermediate chain length; used in industrial applications

Dodecylethyldimethylammonium bromide's unique structure allows it to function effectively across a range of applications while maintaining specific biological activities that are advantageous in antimicrobial formulations .

UNII

B2YOU5667H

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68207-00-1

Wikipedia

Dimethyldodecylethylammonium bromide

Dates

Modify: 2023-08-15

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